molecular formula C17H19ClN2O B1280854 N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide CAS No. 342417-04-3

N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide

Cat. No. B1280854
M. Wt: 302.8 g/mol
InChI Key: OMUYXAYJDVKDPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N-tert-butyl amides, which includes compounds like “N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide”, can be achieved through various methods. One such method involves the reaction of nitriles with di-tert-butyl dicarbonate, catalyzed by Cu(OTf)2 . Another method involves the reaction of nitriles with tert-butyl benzoate, catalyzed by Zn(ClO4)2·6H2O .


Chemical Reactions Analysis

The chemical reactions involving N-tert-butyl amides, such as “N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide”, can be complex. They can be synthesized via reactions involving nitriles and other compounds, and can also undergo various other reactions .

Scientific Research Applications

Herbicidal Activity

Nicotinic acid derivatives, closely related to N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide, have been studied for their herbicidal properties. A study by Yu et al. (2021) synthesized a series of N-(arylmethoxy)-2-chloronicotinamides, demonstrating significant herbicidal activity against various plants. This suggests a potential application of similar compounds in agricultural weed management.

Organic Synthesis

The tert-butyl group in compounds like N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide plays a role in organic synthesis. Kumar & Kaushik (2007) discussed the versatility of tert-butyl-N-chlorocyanamide in chlorination and oxidation reactions. This implies that compounds with the tert-butyl group could be valuable in various chemical transformations.

Apoptosis Induction

Compounds structurally related to N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide have been identified as potent inducers of apoptosis. Cai et al. (2003) discovered a series of N-phenyl nicotinamides that induce apoptosis in breast cancer cells. This suggests potential therapeutic applications in cancer treatment.

Biomimetic Chemistry

In a study by Wybon et al. (2018), a tert-butyl nicotinate directed amide cleavage was developed, demonstrating the biomimetic activity of metallo-exopeptidase. This indicates potential applications in the development of biomimetic catalysts in chemical synthesis.

Ligation Properties

Nicotinamide derivatives, such as N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide, exhibit interesting ligation properties. Kim et al. (2012) studied the structures of tert-butylcalixarenes reacting with nicotinoyl chloride, indicating potential in supramolecular chemistry and complex formation.

Inhibitory Effects on Drug Metabolism

Nicotinamide and its derivatives can influence drug metabolism. Sasame & Gillette (1970) showed that nicotinamide affects the metabolism of certain drugs in liver microsomes, suggesting possible interactions and implications in pharmacokinetics.

Fluorescent Analog Development

Nicotinamide derivatives are useful in creating fluorescent analogs for biochemical studies. Barrio et al. (1972) synthesized a fluorescent analog of nicotinamide adenine dinucleotide, which could be used in various enzymatic and cellular studies.

Solubility and Permeation Studies

Nicotinamide and its derivatives impact solubility and permeation of compounds. Nicoli et al. (2008) explored the effects of nicotinamide on the solubility and transdermal permeation of certain compounds, indicating potential applications in drug delivery systems.

Antineoplastic Activities

Some nicotinamide derivatives, similar to N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide, have shown antineoplastic activities. Ross (1967) synthesized various 6-substituted nicotinamides, revealing moderate activity against certain cancers, which suggests potential in cancer therapy.

properties

IUPAC Name

N-tert-butyl-6-chloro-4-(2-methylphenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c1-11-7-5-6-8-12(11)13-9-15(18)19-10-14(13)16(21)20-17(2,3)4/h5-10H,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUYXAYJDVKDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2C(=O)NC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide

Synthesis routes and methods

Procedure details

92 ml (92 mMol) o-Tolylmagnesium chloride solution (1M in THF) were added over 15 minutes to a solution of 5.0 g (23 mMol) N-tert.-butyl-6-chloro-nicotinamide in 25 ml THF cooled to 0° C. The reaction mixture was stirred 18 hours at 30° C. and cooled again to 0° C. 5.6 ml (138 mMol) Methanol were added over 30 minutes, stirring was pursued for 10 minutes and 6.3 g (27 mMol) 2,3-dichloro-5,6-dicyano-1,4-benzoquinone were added. After 1 hour at room temperature, the reaction mixture was concentrated to 50 g under reduced pressure, heated to 50° C. and 100 ml tert.-butyl-methylether were added. The resulting suspension was refluxed for 30 minutes, cooled to room temperature and, after 1 hour, filtered off. The filtrate was concentrated and dried under high vacuum to yield 6.3 g (90%) of N-tert.-butyl-6-chloro-4-o-tolyl-nicotinamide as an orange foam.
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Quantity
6.3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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